6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride
Overview
Description
6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is primarily used as a pesticide to control plant diseases caused by various pathogens . The compound exhibits strong fungicidal properties, making it effective against a range of plant pathogens such as soybean anthracnose, cucumber downy mildew, and rice sheath blight .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride typically involves the reaction of 6-chloropyrimidine with 3-hydroxypiperidine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the ether bond. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to meet the required specifications for agricultural or pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions under specific conditions, leading to the formation of different oxidation states or reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which may exhibit different biological or chemical properties .
Scientific Research Applications
6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride has several scientific research applications:
Agriculture: As a pesticide, it is used to control plant diseases caused by various pathogens.
Pharmaceuticals: The compound and its derivatives are studied for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Chemistry: It is used as a building block in the synthesis of more complex chemical compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride involves the inhibition of key enzymes or pathways in the target organisms. For instance, as a fungicide, it disrupts the metabolic processes of the fungal pathogens, leading to their death . The exact molecular targets and pathways involved may vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(3-piperidinyl)oxypyrimidine: A similar compound with comparable fungicidal properties.
6-Chloro-4-pyrimidinyl 3-piperidinyl ether: The non-hydrochloride form of the compound, which may have different solubility and stability properties.
Uniqueness
6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride is unique due to its high efficacy as a fungicide and its versatility in chemical synthesis. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .
Properties
IUPAC Name |
4-chloro-6-piperidin-3-yloxypyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O.ClH/c10-8-4-9(13-6-12-8)14-7-2-1-3-11-5-7;/h4,6-7,11H,1-3,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVRARGISVNLRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC(=NC=N2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671601 | |
Record name | 4-Chloro-6-[(piperidin-3-yl)oxy]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185311-81-2 | |
Record name | 4-Chloro-6-[(piperidin-3-yl)oxy]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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